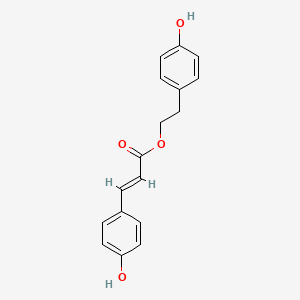
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is a compound that features a unique structure combining an imidazole ring with a guanidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The imidazole ring is known for its presence in many biologically active molecules, while the guanidine group is recognized for its strong basicity and ability to form stable complexes with various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Introduction of the Guanidine Group: The guanidine group can be introduced by reacting the methylated imidazole with cyanamide under acidic conditions, followed by hydrolysis to yield the desired guanidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, where nucleophiles such as amines or thiols can replace one of the guanidine’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with enzymes and receptors, potentially leading to new insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the guanidine group can form strong ionic bonds with negatively charged biomolecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Lacks the guanidine group, making it less basic and less capable of forming stable complexes with biomolecules.
2-Methylimidazole: Similar in structure but with the methyl group at a different position, leading to different chemical properties and reactivity.
Guanidine: Lacks the imidazole ring, resulting in different biological activity and chemical behavior.
Uniqueness
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is unique due to the combination of the imidazole ring and guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H11N5 |
|---|---|
Peso molecular |
141.18 g/mol |
Nombre IUPAC |
2-(1-methyl-4,5-dihydroimidazol-2-yl)guanidine |
InChI |
InChI=1S/C5H11N5/c1-10-3-2-8-5(10)9-4(6)7/h2-3H2,1H3,(H4,6,7,8,9) |
Clave InChI |
SPJLZMYUURTDLH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C1N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
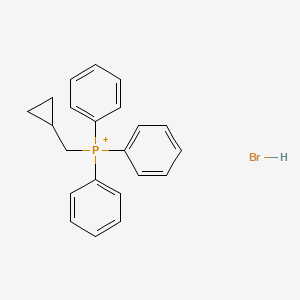
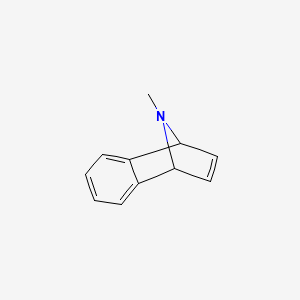
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)


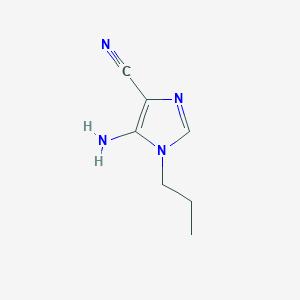
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)

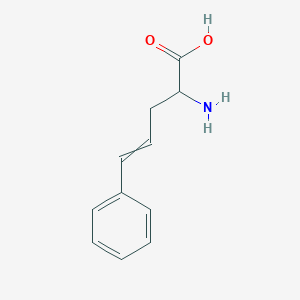
![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)

![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
